

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of ART899

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Compound of Interest

Compound Name: ART899

Cat. No.: B15584194

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Introduction

ART899 is a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway.^{[1][2]} Polθ is overexpressed in many cancer types, making it a promising target for tumor-specific radiosensitization.^{[1][2]} Understanding the pharmacokinetic (PK) profile of **ART899** in preclinical models is crucial for optimizing dosing strategies and predicting its therapeutic window. These application notes provide a summary of the preclinical pharmacokinetics of **ART899** and detailed protocols for its analysis.

Quantitative Pharmacokinetic Data

The following table summarizes the plasma concentration of **ART899** in mice following oral administration. This data is essential for assessing the drug's absorption and exposure over time.

Dosage (mg/kg)	Time Point (hours)	Mean Plasma Concentration (μM)
50	0.5	~1.5
50	1	~2.5
50	2	~2.0
50	4	~1.0
50	8	~0.5
50	12	<0.5
150	0.5	~4.0
150	1	~6.0
150	2	~5.5
150	4	~3.0
150	8	~1.5
150	12	~0.5

Data extracted from graphical representations in the cited literature. Actual values may vary.[1]
[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for assessing the pharmacokinetic profile of **ART899** in a mouse model.

1. Animal Models:

- Nu/Nu mice (6-8 weeks old) are commonly used for pharmacokinetic studies of anti-cancer agents.[3]

2. Compound Formulation and Administration:

- Formulation: Dissolve **ART899** in a vehicle solution consisting of 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, and 40% water.[3]
- Administration: Administer **ART899** orally (p.o.) to mice at the desired doses (e.g., 50 mg/kg and 150 mg/kg).[1][3]

3. Sample Collection:

- Collect blood samples from a cohort of mice (n=3 per time point) at various time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours).[1]
- Process the blood samples to isolate plasma.

4. Bioanalytical Method:

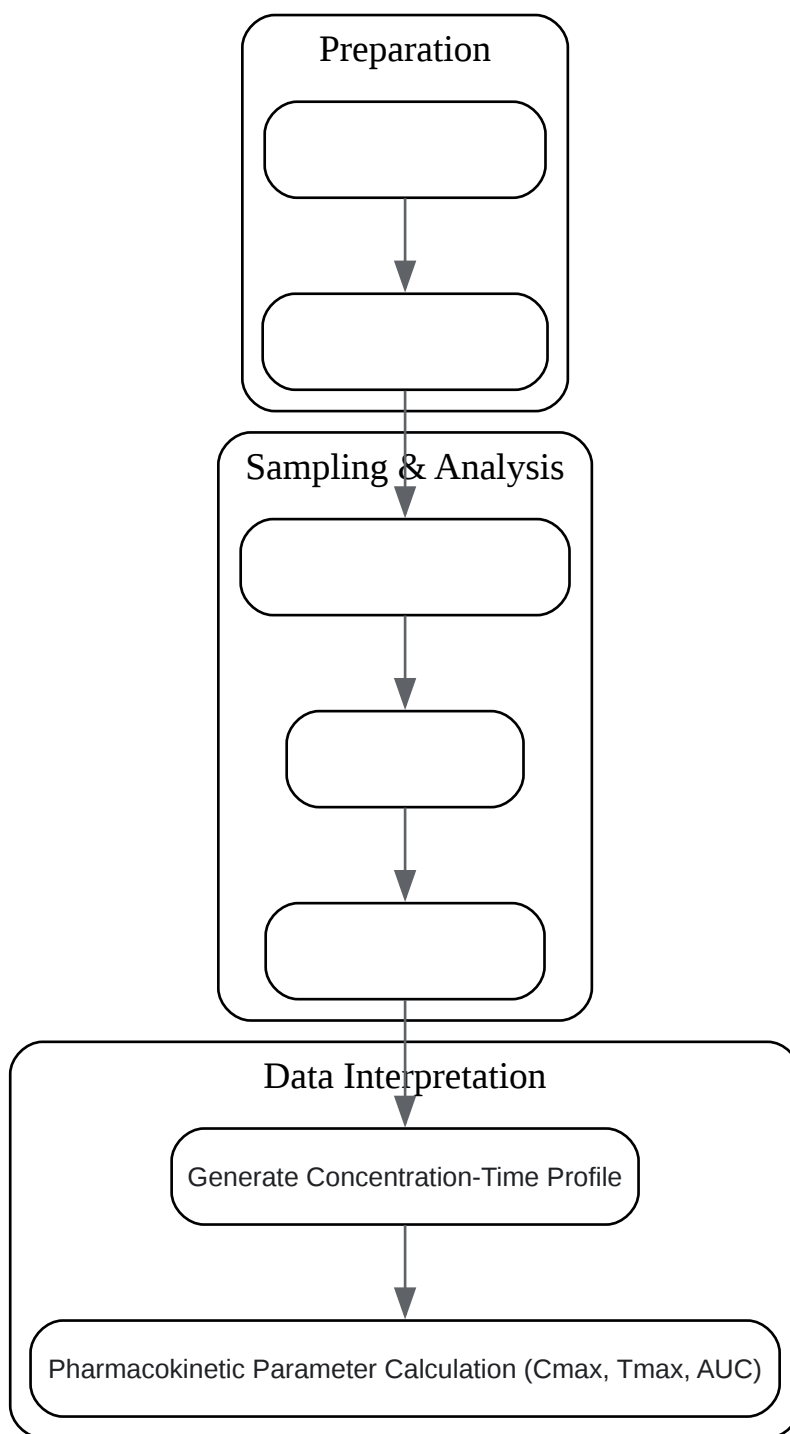
- Method: Utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of **ART899** concentrations in plasma samples.[3]
- Standard Curve: Prepare a calibration curve using known concentrations of **ART899** to ensure accurate quantification.[3]

5. Pharmacokinetic Analysis:

- Use non-compartmental analysis to determine key pharmacokinetic parameters such as:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach maximum plasma concentration.
 - AUC (Area Under the Curve): Total drug exposure over time.
 - t_{1/2} (Half-life): Time required for the plasma concentration to decrease by half.

Visualizations

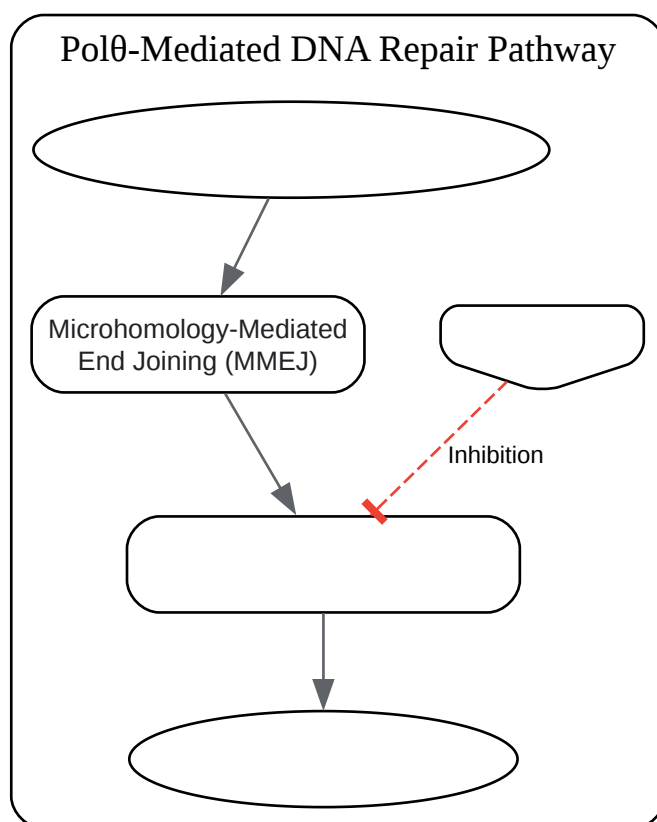
Experimental Workflow for Preclinical Pharmacokinetic Analysis



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Caption: Workflow for a typical preclinical pharmacokinetic study of **ART899**.

Signaling Pathway of Polθ Inhibition by ART899



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